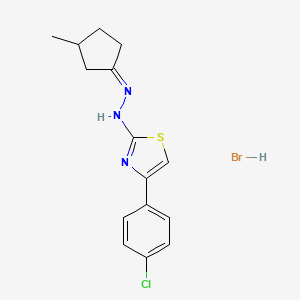

CPTH6 hydrobromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H17BrClN3S |

|---|---|

Molecular Weight |

386.7 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide |

InChI |

InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13-; |

InChI Key |

FTEQRZOKSCOLKS-AAKIMCHBSA-N |

Isomeric SMILES |

CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br |

Canonical SMILES |

CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Cpth6 Hydrobromide

Retrosynthetic Analysis and Target Molecule Design for CPTH6 Hydrobromide

A retrosynthetic analysis of this compound (I) provides a logical approach to its synthesis by disconnecting the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection is at the hydrazone C=N bond, which is a common and reliable bond formation reaction. This leads to two key synthons: 2-hydrazinyl-4-(4'-chlorophenyl)thiazole (II) and 3-methylcyclopentanone (B121447) (III).

The 2-hydrazinyl-4-(4'-chlorophenyl)thiazole (II) can be further disconnected at the C-N bond of the hydrazinyl group, leading to 2-amino-4-(4'-chlorophenyl)thiazole (IV). The final key disconnection is within the thiazole (B1198619) ring itself, a classic disconnection for a Hantzsch thiazole synthesis. This breaks the thiazole down to thiourea (B124793) (V) and a 2-halo-1-(4'-chlorophenyl)ethanone, such as 2-bromo-1-(4'-chlorophenyl)ethanone (VI).

This retrosynthetic pathway suggests a convergent synthesis where the thiazole core is first constructed and then condensed with the cyclic ketone to form the final product. The hydrobromide salt is typically formed in the final step by treating the free base with hydrobromic acid.

Established Synthetic Routes for this compound Synthesis

Based on the retrosynthetic analysis, established synthetic routes for this compound can be proposed, primarily revolving around the Hantzsch thiazole synthesis and hydrazone formation.

A plausible multi-step total synthesis of this compound is outlined below:

Step 1: Synthesis of 2-Amino-4-(4'-chlorophenyl)thiazole

The synthesis commences with the Hantzsch thiazole synthesis. Thiourea is reacted with 2-bromo-1-(4'-chlorophenyl)ethanone in a suitable solvent, such as ethanol (B145695). The reaction is typically heated to reflux to afford 2-amino-4-(4'-chlorophenyl)thiazole.

Step 2: Diazotization and Reduction to Form 2-Hydrazinyl-4-(4'-chlorophenyl)thiazole

The 2-amino-4-(4'-chlorophenyl)thiazole is then converted to its corresponding hydrazine (B178648) derivative. This is a standard two-step process involving:

Diazotization: The primary amino group is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.

Step 3: Hydrazone Formation

The synthesized 2-hydrazinyl-4-(4'-chlorophenyl)thiazole is then condensed with 3-methylcyclopentanone. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. The mixture is heated to drive the reaction to completion, forming the CPTH6 free base.

Step 4: Salt Formation

Finally, the CPTH6 free base is dissolved in a suitable organic solvent, and a solution of hydrobromic acid is added to precipitate this compound.

A representative reaction scheme is shown below: Thiourea + 2-Bromo-1-(4'-chlorophenyl)ethanone → 2-Amino-4-(4'-chlorophenyl)thiazole 2-Amino-4-(4'-chlorophenyl)thiazole → 2-Hydrazinyl-4-(4'-chlorophenyl)thiazole 2-Hydrazinyl-4-(4'-chlorophenyl)thiazole + 3-Methylcyclopentanone → CPTH6 (free base) CPTH6 (free base) + HBr → this compound

| Step | Reactants | Reagents/Solvents | Typical Conditions |

| 1 | Thiourea, 2-Bromo-1-(4'-chlorophenyl)ethanone | Ethanol | Reflux |

| 2a | 2-Amino-4-(4'-chlorophenyl)thiazole | NaNO₂, HCl | 0-5 °C |

| 2b | Diazonium salt intermediate | SnCl₂, HCl | Room Temperature |

| 3 | 2-Hydrazinyl-4-(4'-chlorophenyl)thiazole, 3-Methylcyclopentanone | Ethanol, Acetic acid (cat.) | Reflux |

| 4 | CPTH6 (free base) | HBr, Ethanol/Ether | Room Temperature |

While a full total synthesis is the most likely route, semisynthetic approaches could be envisaged if a closely related precursor were available. For instance, if a derivative of 2-hydrazinyl-4-(4'-chlorophenyl)thiazole with a different substituent on the hydrazine nitrogen were available, it might be possible to cleave this group to reveal the free hydrazine for subsequent condensation. However, given the straightforward nature of the total synthesis, such semisynthetic routes are less common.

The application of green chemistry principles to the synthesis of this compound can enhance its sustainability. Key areas for improvement include:

Solvent Selection: Replacing traditional volatile organic solvents like ethanol with greener alternatives such as water (where feasible), supercritical fluids, or ionic liquids could reduce the environmental impact.

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused would be beneficial. For the Hantzsch synthesis, solid acid catalysts could be explored.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: The Hantzsch synthesis and hydrazone formation are condensation reactions that produce water as a byproduct, which is relatively benign. However, optimizing reaction conditions to maximize yields and minimize side products is crucial for improving atom economy.

Waste Reduction: Minimizing the use of hazardous reagents and developing efficient work-up and purification procedures can reduce waste generation.

| Green Chemistry Principle | Application in CPTH6 Synthesis |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Condensation reactions have good atom economy. |

| Less Hazardous Chemical Syntheses | Exploring alternatives to hazardous reagents like tin(II) chloride. |

| Designing Safer Chemicals | The focus of the synthesis is on the target molecule. |

| Safer Solvents and Auxiliaries | Using water or other green solvents where possible. |

| Design for Energy Efficiency | Employing microwave-assisted heating. |

| Use of Renewable Feedstocks | Not directly applicable to this synthesis. |

| Reduce Derivatives | The proposed synthesis minimizes the use of protecting groups. |

| Catalysis | Using recyclable catalysts. |

| Design for Degradation | Not a primary focus of the synthesis. |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress to avoid over-running reactions. |

| Inherently Safer Chemistry for Accident Prevention | Using less volatile and flammable solvents. |

Stereoselective Synthesis of this compound and its Stereoisomers

The structure of CPTH6 contains a chiral center at the 3-position of the cyclopentylidene ring. Therefore, CPTH6 exists as a pair of enantiomers. A non-stereoselective synthesis using racemic or achiral starting materials will produce a racemic mixture of these enantiomers. For many biologically active compounds, the different enantiomers can have distinct pharmacological properties. This necessitates the development of stereoselective synthetic methods.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the context of CPTH6 synthesis, a chiral auxiliary could be attached to the hydrazine nitrogen of 2-hydrazinyl-4-(4'-chlorophenyl)thiazole before the condensation with 3-methylcyclopentanone. A commonly used class of chiral auxiliaries for hydrazone chemistry are those derived from chiral amines, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).

A general approach would involve:

Attachment of the Chiral Auxiliary: The chiral auxiliary (e.g., SAMP or RAMP) is reacted with the 2-hydrazinyl-4-(4'-chlorophenyl)thiazole to form a chiral hydrazone precursor.

Diastereoselective Condensation: This chiral hydrazone is then reacted with 3-methylcyclopentanone. The chiral auxiliary directs the approach of the ketone to the hydrazine, leading to the preferential formation of one diastereomer of the resulting hydrazone.

Removal of the Chiral Auxiliary: The chiral auxiliary is then cleaved from the product, yielding the enantiomerically enriched CPTH6. This cleavage is often achieved through hydrolysis or other specific chemical transformations.

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

| Approach | Description |

| Resolution of Racemic Mixture | The racemic mixture of CPTH6 can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers. |

| Asymmetric Synthesis | A stereoselective synthesis can be designed to produce predominantly one enantiomer. This can be achieved using a chiral catalyst or a chiral auxiliary. |

| Chiral Auxiliary Approach | A chiral molecule is temporarily attached to one of the reactants to control the stereochemistry of the key bond-forming step. The auxiliary is then removed. |

Asymmetric Catalysis for this compound Stereocontrol

The molecular structure of this compound possesses a stereocenter at the 3-position of the cyclopentylidene ring, leading to the potential for stereoisomers. The biological activity of chiral molecules can be highly dependent on their stereochemistry. While specific studies on the asymmetric synthesis of this compound are not extensively reported in publicly available literature, the field of asymmetric catalysis offers a variety of methods to achieve stereocontrol in the synthesis of chiral hydrazones and related compounds.

Transition metal-catalyzed asymmetric hydrogenation of hydrazones stands out as a direct and efficient method for producing chiral hydrazines, which are key precursors. Catalytic systems based on nickel and other transition metals have demonstrated high yields and excellent enantioselectivities in the hydrogenation of cyclic N-acyl hydrazones. Furthermore, asymmetric intramolecular cyclization reactions, mediated by metals like indium, have been successfully employed for the synthesis of chiral cyclic structures from chiral hydrazone derivatives. These established methodologies in asymmetric synthesis provide a strong foundation for the future development of stereoselective routes to specific enantiomers of this compound, which would be crucial for elucidating the structure-activity relationship of its individual stereoisomers.

Chemical Modifications and Analog Synthesis of this compound

To further probe the biological functions of CPTH6 and to develop tools for its study, various chemical modifications and analog syntheses can be envisioned. These modifications aim to create derivatives with enhanced properties, such as improved target engagement, better pharmacokinetic profiles, or the ability to be visualized within a biological system.

Derivatization Strategies for Enhanced Biological Probe Development from this compound

The development of fluorescent probes derived from CPTH6 would enable the visualization of its subcellular localization and interaction with its target proteins. General principles for designing fluorescent probes often involve attaching a fluorophore to the core molecule while ensuring that its biological activity is retained. Strategies could involve synthesizing analogs of CPTH6 with functional groups suitable for conjugation with fluorescent dyes. For instance, introducing an amine or carboxylic acid handle on the cyclopentyl ring or the phenyl moiety would allow for straightforward amide bond formation with a variety of commercially available fluorophores. The choice of fluorophore would depend on the specific imaging application, with options ranging from traditional dyes to those suitable for advanced techniques like two-photon microscopy.

Prodrug Strategies for this compound Design

Prodrug design is a well-established strategy to improve the physicochemical and pharmacokinetic properties of therapeutic agents. For a molecule like this compound, a prodrug approach could be employed to enhance its solubility, membrane permeability, or target-specific activation. One common strategy involves masking polar functional groups with moieties that are cleaved in vivo by specific enzymes to release the active drug. For inhibitors of histone modifying enzymes, prodrugs have been designed to be activated under specific physiological conditions, such as the hypoxic environment of tumors. For CPTH6, a prodrug could be designed by modifying the hydrazone linkage or by introducing a cleavable group on the thiazole or phenyl ring. The design would aim for stability in circulation and efficient conversion to the active CPTH6 at the site of action.

Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanism of action, metabolism, and target engagement of small molecules. The synthesis of isotopically labeled this compound, for example with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), would facilitate a range of mechanistic studies. Deuterium-labeled analogs are often used in pharmacokinetic studies to track the metabolic fate of a drug without significantly altering its biological activity. The synthesis of such labeled compounds can be achieved by using isotopically labeled starting materials in the synthetic route. For instance, a deuterated version of 3-methylcyclopentanone could be used in the condensation step to introduce deuterium into the cyclopentylidene ring. The precise location of the isotopic label would be guided by the specific research question being addressed.

Process Optimization and Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale production of an active pharmaceutical ingredient (API) like this compound requires careful process optimization and consideration of scalability. The primary goals of process chemistry are to develop a safe, robust, cost-effective, and environmentally friendly manufacturing process.

For the synthesis of a thiazole-hydrazone derivative like CPTH6, optimization would focus on several key aspects. Reaction conditions such as solvent, temperature, catalyst, and reaction time for both the thiazole ring formation and the subsequent hydrazone condensation would be systematically evaluated to maximize yield and purity while minimizing reaction time and waste. The choice of reagents would also be critical, favoring those that are readily available, less hazardous, and cost-effective.

Table 1: Key Parameters for Process Optimization of Thiazole-Hydrazone Synthesis

| Parameter | Considerations for Optimization |

| Solvent | Green chemistry principles (e.g., use of safer, recyclable solvents), solubility of reactants and products, effect on reaction rate and selectivity. |

| Temperature | Balancing reaction rate with potential for side reactions and degradation. Energy efficiency. |

| Catalyst | Activity, selectivity, cost, ease of removal from the final product. Potential for heterogeneous catalysts for easier separation. |

| Reactant Stoichiometry | Minimizing excess of costly or hazardous reagents. |

| Work-up & Purification | Development of efficient and scalable purification methods (e.g., crystallization over chromatography) to ensure high purity of the API. |

| Safety | Hazard assessment of all reagents, intermediates, and reaction conditions. |

The scalability of the synthesis is another critical factor. Reactions that are straightforward on a gram scale may present challenges at the kilogram or multi-kilogram scale, such as issues with heat transfer, mixing, and product isolation. The development of a scalable process for this compound would likely involve moving towards a convergent synthesis strategy, where different fragments of the molecule are synthesized separately and then combined in the final steps. Furthermore, the implementation of continuous flow chemistry could offer significant advantages in terms of safety, consistency, and scalability for certain steps in the synthesis.

Advanced Analytical Methodologies for Cpth6 Hydrobromide Quantification and Characterization

Chromatographic Techniques for CPTH6 Hydrobromide Analysis

Chromatographic methods are central to the separation and quantification of this compound from complex matrices, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification and purity assessment of this compound. nih.govsigmaaldrich.com The development of a stability-indicating HPLC method is crucial for analyzing the compound in the presence of its potential degradation products or impurities. researchgate.netijrpc.com

A typical reversed-phase HPLC (RP-HPLC) method can be established for the analysis of this compound. Drawing from methodologies developed for similar thiazole (B1198619) derivatives, a C18 column is a suitable stationary phase. ijrpc.comthno.org The mobile phase composition is a critical parameter to optimize for achieving adequate separation. A gradient elution using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer or water with an additive like 0.1% trifluoroacetic acid (TFA), is often effective. pensoft.netnih.govmdpi.com The UV detection for this compound can be effectively performed at its maximum absorbance wavelengths (λmax) of 250 nm and 278 nm. caymanchem.comcaymanchem.com

A proposed starting point for method development is presented in the table below. Validation of the method would be performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is fit for its intended purpose. acs.org

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm and 278 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) Applications for Volatile Precursors or Derivatives of this compound

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile salt, GC can be applied to analyze its volatile precursors or derivatives. For instance, the synthesis of CPTH6 involves precursors such as 3-methylcyclopentanone (B121447), which is a volatile ketone amenable to GC analysis. chemicalbook.com

A standard GC-MS method for a precursor like 3-methylcyclopentanone would typically involve a non-polar or medium-polarity capillary column. The characterization of such precursors is a critical step in ensuring the quality of the final this compound product. farmaciajournal.comfarmaciajournal.com Furthermore, derivatization reactions could potentially be employed to convert CPTH6 into a more volatile form for GC analysis, although this is less common than direct analysis by HPLC.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment of this compound

CPTH6 possesses a stereogenic center, meaning it can exist as a pair of enantiomers. Since the biological activity of enantiomers can differ significantly, the enantiomeric separation and purity assessment are of high importance. chromatographyonline.com Chiral chromatography is the method of choice for this purpose.

Both chiral HPLC and chiral Supercritical Fluid Chromatography (SFC) can be employed for the enantiomeric separation of thiazole derivatives. chromatographyonline.commdpi.com Chiral stationary phases (CSPs) based on polysaccharides, such as derivatized amylose (B160209) and cellulose, have shown broad applicability for the separation of a wide range of chiral compounds, including those with thiazole scaffolds. chromatographyonline.commdpi.com Pirkle-type CSPs have also been used effectively. chromatographyonline.com The selection of the appropriate CSP and mobile phase is determined empirically. For chiral HPLC, normal-phase, polar organic, and reversed-phase modes can be explored. mdpi.com Chiral SFC, using supercritical CO2 with a co-solvent like methanol or ethanol (B145695), often provides faster and more efficient separations. chromatographyonline.com

Table 2: Potential Chiral Stationary Phases for this compound Enantiomeric Separation

| CSP Type | Selector Example |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Pirkle-type | (R,R)-Whelk-O 1 |

Spectroscopic Approaches for this compound Structural Elucidation and Purity Assessment

Spectroscopic techniques provide invaluable information about the molecular structure and connectivity of this compound, serving as orthogonal methods to chromatography for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The 1H NMR spectrum of CPTH6 would be expected to show distinct signals for the protons of the 4-chlorophenyl group, the thiazole ring, the cyclopentyl moiety, and the methyl group. nih.govnih.gov For example, the aromatic protons would appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the cyclopentyl ring and the methyl group would be found in the upfield region. nih.govmdpi.com The hydrazone N-H proton often appears as a broad singlet at a downfield chemical shift. nih.gov

The 13C NMR spectrum would complement the 1H NMR data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the original cyclopentanone (B42830) and the carbons of the aromatic and heterocyclic rings. mdpi.commdpi.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, confirming the complete and unambiguous structure of this compound. thno.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. When coupled with a chromatographic inlet like HPLC (LC-MS), it becomes a highly sensitive and specific analytical tool. nih.gov

The mass spectrum of CPTH6 would show a molecular ion peak (or pseudomolecular ion, such as [M+H]+ in electrospray ionization) corresponding to its molecular weight. nih.govmdpi.com The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with 35Cl and 37Cl isotopes) and one bromine atom (with 79Br and 81Br isotopes). The fragmentation pattern in MS/MS analysis can reveal characteristic losses of substructures. For hydrazone-thiazole derivatives, a common fragmentation pathway involves the cleavage of the N-N bond of the hydrazone moiety. farmaciajournal.commdpi.comresearchgate.net Other expected fragment ions could correspond to the chlorophenyl-thiazole portion and the methyl-cyclopentyl group. researchgate.net This fragmentation data serves as a fingerprint for the molecule, aiding in its identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. The chemical structure of this compound, 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide, contains several key functional groups that give rise to characteristic spectroscopic signatures.

In an IR spectrum of this compound, one would expect to observe distinct absorption bands corresponding to the various parts of the molecule. The N-H stretching vibrations of the hydrazone and the hydrobromide salt would likely appear in the region of 3400-3100 cm⁻¹. The C-H stretching vibrations of the aromatic (chlorophenyl) and aliphatic (methyl-cyclopentanone) moieties would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N stretching of the hydrazone and the C=N and C=S vibrations within the thiazole ring are expected in the fingerprint region, typically between 1650 cm⁻¹ and 1400 cm⁻¹. jpionline.orgcdnsciencepub.comacs.orgnih.govnih.gov The presence of the chlorophenyl group would also result in characteristic bands, including a C-Cl stretching vibration at lower wavenumbers.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring and the C=N bond of the hydrazone are typically strong in Raman spectra. rsc.orgethz.chresearchgate.netrsc.org The symmetric vibrations of the thiazole ring would also be Raman active. The alkyne-like vibrations, if any were present, would also give a strong Raman signal. rsc.orgrsc.org By analyzing the positions, intensities, and shapes of the peaks in both IR and Raman spectra, a detailed profile of the functional groups in this compound can be established, confirming its molecular structure.

Table 1: Predicted IR and Raman Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (Hydrazone, HBr salt) | 3400-3100 | IR |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman |

| C=N stretch (Hydrazone) | 1650-1590 | IR, Raman |

| C=C stretch (Aromatic) | 1600-1450 | IR, Raman |

| Thiazole ring vibrations | 1550-1400 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the analysis of compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range. The structure of this compound contains extensive conjugation, including the chlorophenyl ring, the thiazole ring, and the hydrazone moiety, which act as a significant chromophore.

The UV-Vis spectrum of this compound exhibits maximum absorbance (λmax) at approximately 250 nm and 278 nm. researchgate.net These absorption bands are attributed to the π→π* electronic transitions within the conjugated system. The position and intensity of these bands can be influenced by the solvent polarity. kbhgroup.intandfonline.com A detailed analysis of the UV-Vis spectrum, often aided by computational methods like Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the electronic structure of the molecule. kbhgroup.incolab.ws

Beyond qualitative analysis, UV-Vis spectroscopy is a primary method for the quantification of this compound. By establishing a calibration curve of absorbance versus concentration at a specific λmax, the concentration of the compound in a solution can be accurately determined according to the Beer-Lambert law. This is crucial for various applications, including dissolution testing and dose uniformity assays. Studies on similar hydrazinyl-thiazole derivatives have shown that UV-Vis spectroscopy is effective for monitoring their properties and reactions. mdpi.com

Table 2: UV-Vis Absorption Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| λmax 1 | 250 nm | researchgate.net |

| λmax 2 | 278 nm | researchgate.net |

Electrophoretic Methods for this compound Characterization

Electrophoretic methods separate molecules based on their charge and size in an electric field, offering high-resolution analysis of purity and charge heterogeneity.

Capillary Electrophoresis (CE) for Purity and Charge Analysis of this compound

Capillary Electrophoresis (CE) is a highly efficient separation technique that is well-suited for the analysis of small molecule drugs like this compound. researchgate.netazolifesciences.com In CE, a sample is introduced into a narrow capillary filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities, allowing for their separation.

For this compound, CE can be employed to assess its purity by separating the main compound from any charged impurities. mdpi.com Given that CPTH6 is a basic compound due to the presence of nitrogen atoms in the hydrazone and thiazole moieties, it will be protonated and carry a positive charge in an acidic BGE. This allows for its analysis using capillary zone electrophoresis (CZE), the most common mode of CE. avancebio.comcreative-proteomics.com The purity of the sample can be determined by the relative peak area of the main CPTH6 peak compared to any impurity peaks. CE can also be used to determine the charge-to-size ratio of the molecule and to study its stability under various conditions. The high resolving power and minimal sample consumption make CE a valuable tool in the quality control of this compound. azolifesciences.com

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures.

LC-MS/MS for Metabolite Identification and Trace Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for drug metabolism studies and the identification of trace-level impurities. oulu.fi This technique couples the separation power of liquid chromatography with the high sensitivity and structural elucidation capabilities of tandem mass spectrometry.

In the context of this compound, LC-MS/MS is the method of choice for identifying its metabolites in biological matrices such as plasma, urine, or liver microsomes. nih.govnih.gov The metabolism of thiazole-containing drugs can involve various biotransformations, including oxidation of the thiazole ring, hydroxylation, and conjugation with endogenous molecules like glutathione. uni-duesseldorf.de LC separates the parent drug from its metabolites, which are then introduced into the mass spectrometer. The first stage of mass spectrometry (MS1) provides the molecular weights of the eluted compounds. In the second stage (MS2), selected ions are fragmented to produce a characteristic fragmentation pattern, which helps in the structural elucidation of the metabolites. nih.govshu.ac.uk This detailed metabolic profiling is crucial for understanding the pharmacokinetic and toxicological properties of this compound.

GC-MS for Reaction Monitoring and Impurity Profiling of this compound Synthesis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for monitoring the progress of chemical reactions and for identifying and quantifying impurities in the final drug substance. researchgate.netnih.goviajps.com

During the synthesis of this compound, GC-MS can be used to monitor the consumption of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions to maximize yield and minimize the formation of by-products. Furthermore, GC-MS is a powerful tool for impurity profiling. researchgate.netajrconline.org Potential impurities in this compound could include unreacted starting materials, intermediates, or by-products from side reactions. The sample is vaporized and separated by the GC column, and the individual components are then detected and identified by the mass spectrometer based on their mass spectra. The identification of impurities is a critical step in ensuring the quality and safety of the final pharmaceutical product, as mandated by regulatory guidelines. nih.gov

Table 3: Common Analytical Techniques and their Applications for this compound

| Technique | Application | Information Obtained |

|---|---|---|

| IR & Raman Spectroscopy | Functional Group Identification | Confirmation of molecular structure, presence of key functional groups. |

| UV-Vis Spectroscopy | Chromophore Analysis & Quantification | Quantification of the compound, information on the conjugated system. |

| Capillary Electrophoresis (CE) | Purity and Charge Analysis | Determination of purity, analysis of charged impurities. |

| LC-MS/MS | Metabolite Identification | Identification and structural elucidation of metabolites in biological samples. |

Validation of Analytical Methods for this compound and its Derivatives

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. ich.orgslideshare.net This process is essential to ensure that the method is suitable for its purpose, providing reliable, reproducible, and accurate data for the quantification and characterization of this compound and its related derivatives. slideshare.net The validation framework is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eufda.gov

Method validation demonstrates the suitability of an analytical procedure for its intended use. slideshare.net For a compound like this compound, a thiazole derivative with potential applications in research, robust analytical methods are crucial for determining its purity, stability, and concentration in various matrices. medchemexpress.comcaymanchem.comksbu.edu.tr The validation process encompasses a series of tests to evaluate several key performance characteristics. europa.eu

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.commonadlabtech.com In chromatography, specificity is demonstrated by the clear separation of the analyte peak from other peaks in the chromatogram. monadlabtech.comchromatographytoday.com Selectivity, a related term, refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. researchgate.netut.ee While the terms are often used interchangeably, specificity can be considered the ultimate level of selectivity. researchgate.net

For this compound, specificity would be established by analyzing samples spiked with potential impurities or known degradation products. The method should be able to distinguish this compound from other structurally similar thiazole derivatives or precursors. chromatographytoday.com This is often demonstrated by showing baseline resolution between the peak for this compound and the peaks of any other components. monadlabtech.com

Linearity and Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. loesungsfabrik.de This is a critical parameter for quantitative assays. According to ICH guidelines, linearity should be evaluated using a minimum of five different concentrations. loesungsfabrik.deeuropa.eu The data is then statistically analyzed, typically using a least-squares regression analysis to determine the correlation coefficient (R), coefficient of determination (R²), slope, and y-intercept of the regression line. loesungsfabrik.deeuropa.eu

The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. europa.eu For an assay of an active substance, the typical range is 80% to 120% of the test concentration. europa.eu

Table 1: Example Linearity Data for this compound Analysis by HPLC-UV

| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |

| 10 | 150.5 | 151.2 | 150.8 | 150.8 |

| 25 | 375.9 | 376.5 | 377.1 | 376.5 |

| 50 | 752.1 | 751.5 | 753.0 | 752.2 |

| 75 | 1128.0 | 1130.1 | 1127.5 | 1128.5 |

| 100 | 1505.3 | 1504.1 | 1506.5 | 1505.3 |

| 120 | 1805.8 | 1807.2 | 1806.4 | 1806.5 |

Linearity Regression Analysis:

Slope: 15.04

Y-Intercept: 0.52

Coefficient of Determination (R²): 0.9998

This table demonstrates a strong linear relationship between the concentration of this compound and the measured peak area over the specified range.

Accuracy

Accuracy represents the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found by the analytical procedure. europa.euscioninstruments.com It is often termed "trueness." elementlabsolutions.com Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. elementlabsolutions.comeuropa.eu The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu

Table 2: Accuracy (Recovery) Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 25.0 (Low) | 24.8 | 99.2% |

| 25.0 (Low) | 25.1 | 100.4% |

| 25.0 (Low) | 24.9 | 99.6% |

| Mean (Low) | 99.7% | |

| 75.0 (Mid) | 74.5 | 99.3% |

| 75.0 (Mid) | 75.3 | 100.4% |

| 75.0 (Mid) | 75.1 | 100.1% |

| Mean (Mid) | 99.9% | |

| 120.0 (High) | 119.5 | 99.6% |

| 120.0 (High) | 121.0 | 100.8% |

| 120.0 (High) | 120.2 | 100.2% |

| Mean (High) | 100.2% |

The results indicate high accuracy, with recovery values close to 100% across the analytical range.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comeuropa.eu Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. scioninstruments.com

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Reproducibility: Assesses precision between different laboratories, often evaluated in inter-laboratory collaborative studies. researchgate.net

Precision is usually expressed as the variance, standard deviation (SD), or relative standard deviation (RSD) of a series of measurements. europa.eu

Table 3: Precision Data for this compound Quantification

| Level | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6, different day) |

| Low | 25.0 | 0.85% | 1.10% |

| Mid | 75.0 | 0.62% | 0.95% |

| High | 120.0 | 0.45% | 0.78% |

Low %RSD values demonstrate that the analytical method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. elementlabsolutions.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. youtube.com These parameters are crucial for the analysis of impurities or for determining low concentrations of this compound. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ for this compound

| Parameter | Method | Result (µg/mL) |

| LOD | Based on Signal-to-Noise Ratio (3:1) | 0.5 |

| LOQ | Based on Signal-to-Noise Ratio (10:1) | 1.5 |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.netchromatographytoday.com It provides an indication of the method's reliability during normal usage. chromatographytoday.com Robustness is typically evaluated during the development phase of the analytical procedure. ich.orgich.org For an HPLC method, parameters that might be varied include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. researchgate.netyoutube.com The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is then evaluated.

Table 5: Robustness Study for this compound HPLC Method

| Parameter | Variation | Effect on Peak Area (% Change) | Effect on Retention Time (% Change) | System Suitability |

| Flow Rate | 1.0 ± 0.1 mL/min | < 1.0% | < 5.0% | Pass |

| Mobile Phase pH | 3.0 ± 0.2 | < 1.5% | < 2.0% | Pass |

| Column Temperature | 30 ± 2 °C | < 0.5% | < 2.5% | Pass |

| Mobile Phase Composition | ± 2% Organic | < 2.0% | < 4.0% | Pass |

The minimal impact of these deliberate changes indicates that the method is robust for the analysis of this compound.

Computational and Chemoinformatic Characterization of Cpth6 Hydrobromide

Quantum Chemical Calculations for CPTH6 Hydrobromide Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. For a molecule like this compound, these theoretical insights can predict its behavior and interaction with biological targets.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the this compound molecule. This is crucial for understanding how the molecule fits into the binding site of its target enzymes. Key parameters derived from this optimization would include bond lengths, bond angles, and dihedral angles.

The HOMO and LUMO are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these orbitals can indicate the likely sites of electrophilic and nucleophilic attack. An electrostatic potential map, also derivable from DFT calculations, visualizes the charge distribution across the molecule, highlighting electron-rich and electron-poor regions that are crucial for molecular recognition and interaction. researchgate.netresearchgate.net

While specific DFT data for this compound is not publicly available, studies on other thiazole (B1198619) derivatives routinely employ methods like B3LYP with basis sets such as 6-31G(d,p) to obtain such insights. mdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is illustrative and based on typical values for similar organic molecules, as specific data for this compound is not available in the public domain.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Ab Initio Methods for High-Accuracy Energy Calculations of this compound

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more demanding than DFT, can provide highly accurate energy calculations and properties for molecules like this compound. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain a very precise value for the molecule's total energy, which is a benchmark for its thermodynamic stability. Such high-accuracy calculations are valuable for creating a precise energy profile of the molecule.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a molecule over time in a simulated biological environment.

Solvent Interaction Models for this compound Behavior

To understand how this compound behaves in the cellular environment, MD simulations in an aqueous solution are essential. These simulations would model the interactions between the compound and surrounding water molecules. Key outputs would include the radial distribution function, which describes how the density of water molecules varies as a function of distance from different atoms of this compound. This provides insights into the hydration shell of the molecule and its solubility, which are critical for its transport and interaction with biological targets. caymanchem.com The solubility of this compound has been experimentally determined in solvents like DMSO and ethanol (B145695). caymanchem.com

Membrane Permeability Simulations for this compound Cellular Entry Mechanisms

For an intracellular drug to be effective, it must be able to cross the cell membrane. MD simulations are a powerful tool for investigating the mechanisms of membrane permeation. nih.govucsd.edunih.gov A simulation would typically place this compound in a system with a model lipid bilayer. By applying methods such as umbrella sampling or steered MD, the free energy profile (Potential of Mean Force) for moving the molecule from the aqueous environment across the lipid bilayer can be calculated. This profile reveals the energy barriers the molecule must overcome to enter and traverse the membrane, providing a quantitative estimate of its permeability.

Molecular Docking and Ligand-Target Interaction Modeling for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies would be performed with the crystal structures of its known targets, Gcn5 and pCAF. researchgate.net

These simulations would identify the most likely binding pose of this compound within the active site of these enzymes. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. The binding energy, calculated from the docking score, provides an estimate of the binding affinity. This information is invaluable for understanding the molecular basis of its inhibitory activity and for the rational design of more potent and selective inhibitors. While the inhibitory effect of CPTH6 on Gcn5 and pCAF is established, researchgate.netnih.gov specific details of the binding modes from docking studies are not publicly documented.

Table 2: Hypothetical Molecular Docking Results for this compound with pCAF This table is for illustrative purposes, as specific molecular docking data for this compound is not publicly available.

| Parameter | Hypothetical Finding | Implication |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Suggests a strong and stable binding to the active site. |

| Key Interacting Residues | Tyr612, Cys574, Gly573 | Identifies the specific amino acids in pCAF that are crucial for binding the inhibitor. |

| Types of Interactions | Hydrogen bond with Tyr612, Hydrophobic interactions with surrounding residues | Elucidates the nature of the chemical forces holding the inhibitor in the active site. |

Identification of Potential Biological Targets via In Silico Screening of this compound

In silico screening methods are instrumental in the early stages of drug discovery for identifying potential biological targets of a compound, thereby reducing the time and cost associated with experimental approaches. nih.govfrontiersin.org For this compound, these computational techniques can help to elucidate its polypharmacology and potential off-target effects.

Research Findings:

Initial studies have identified Gcn5 and pCAF as the primary targets of CPTH6. researchgate.netcreativebiomart.net It has been shown to inhibit the HAT activity of these two enzymes without significantly affecting p300 and CBP HAT activity. dcchemicals.comresearchgate.net This selectivity is a key characteristic of CPTH6.

Computational approaches, such as molecular docking and virtual screening, can be employed to screen large libraries of protein structures to identify other potential binding partners for CPTH6. uni-halle.denih.gov This can reveal unexpected therapeutic opportunities or potential sources of toxicity. For instance, given that CPTH6 induces apoptosis through the mitochondrial pathway, in silico screening could explore its potential interactions with other proteins involved in this process, such as members of the Bcl-2 family. researchgate.netnih.gov

The table below summarizes the known and potential biological targets of this compound.

| Target Protein | Evidence | Implication |

| Gcn5 (KAT2A) | Experimental (HAT assay) researchgate.netcreativebiomart.net | Inhibition of histone acetylation, potential anticancer effects. |

| pCAF (KAT2B) | Experimental (HAT assay) researchgate.netcreativebiomart.net | Inhibition of histone and non-histone protein acetylation. |

| p300/CBP | Experimental (HAT assay) dcchemicals.comcreativebiomart.net | Low to no inhibition, indicating selectivity. |

| α-tubulin | Experimental (Western Blot) nih.govcaymanchem.com | Inhibition of acetylation, potential disruption of microtubule dynamics. |

| Histones H3/H4 | Experimental (Western Blot) researchgate.netnih.gov | Inhibition of acetylation, leading to chromatin condensation and altered gene expression. |

Binding Affinity Prediction and Interaction Hotspot Mapping for this compound

Understanding the binding affinity and identifying key interaction "hotspots" between this compound and its targets is crucial for rational drug design. Computational methods provide valuable insights into these aspects at a molecular level.

Research Findings:

Molecular docking simulations can predict the binding mode and estimate the binding affinity of CPTH6 to its target proteins. beilstein-journals.org These simulations can reveal the specific amino acid residues that form favorable interactions with the compound. For example, the thiazole ring, the chlorophenyl group, and the cyclopentanone (B42830) moiety of CPTH6 likely engage in a combination of hydrophobic, hydrogen bonding, and van der Waals interactions within the active sites of Gcn5 and pCAF.

Fragment hotspot mapping is a computational technique that can identify regions within a protein's binding site that are most likely to contribute to ligand binding. nih.gov By analyzing the interaction energies of small molecular fragments, this method can highlight "hotspots" for hydrogen bond donors, acceptors, and apolar interactions. nih.gov Applying this to Gcn5 and pCAF in complex with CPTH6 would pinpoint the critical interactions driving its binding and selectivity.

The following table illustrates the types of interactions that could be predicted for CPTH6 with its target enzymes.

| Interaction Type | Potential Interacting Group on CPTH6 | Potential Interacting Residues on Target |

| Hydrogen Bonding | Hydrazone nitrogen atoms | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Chlorophenyl ring, cyclopentyl ring | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Stacking | Thiazole ring, chlorophenyl ring | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Analogs

QSAR and QSPR models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are powerful tools for predicting the activity of new compounds and for guiding the design of more effective analogs.

Development of Predictive Models for Biological Activity of this compound Derivatives

By synthesizing and testing a series of CPTH6 derivatives, a dataset can be generated to build QSAR models. These models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for the anti-cancer activity of these compounds.

Research Findings:

While specific QSAR models for CPTH6 derivatives are not extensively reported in the public domain, the principles of QSAR can be applied. For instance, modifications to the chlorophenyl ring, the cyclopentyl group, or the thiazole core could be systematically explored. ksbu.edu.tr A QSAR study would likely reveal that the electronic nature of the substituent on the phenyl ring and the size and shape of the cycloalkyl group are important for activity.

A hypothetical QSAR study might yield an equation like: Biological Activity = c1 * (LogP) + c2 * (Electronic_Parameter) - c3 * (Steric_Hindrance) + Constant

This equation would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

In Silico Design of Novel this compound Derivatives with Optimized Properties

The insights gained from target identification, binding affinity predictions, and QSAR modeling can be integrated into the in silico design of novel CPTH6 derivatives with improved properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles. mdpi.com

Research Findings:

Computational methods can be used to virtually screen libraries of novel CPTH6 analogs. nih.gov For example, by modifying the cyclopentyl group to other cyclic or acyclic moieties, or by introducing different substituents on the phenyl ring, it is possible to explore a vast chemical space. Docking these virtual compounds into the active sites of Gcn5 and pCAF can predict their binding affinities and guide the selection of the most promising candidates for synthesis. mdpi.com

The table below outlines potential design strategies for optimizing CPTH6 derivatives.

| Design Strategy | Rationale | Predicted Outcome |

| Modify the cyclopentyl group | Explore different hydrophobic pockets in the binding site. | Improved binding affinity and selectivity. |

| Substitute the chlorophenyl ring | Modulate electronic and steric properties. | Enhanced potency and altered pharmacokinetic properties. |

| Replace the thiazole core | Investigate alternative central scaffolds. | Novel chemical space and potentially improved drug-like properties. |

Cheminformatic Databases and Data Mining for this compound-Related Compounds

Cheminformatic databases are invaluable resources for drug discovery, containing vast amounts of information on chemical structures, properties, and biological activities. neovarsity.org Data mining techniques can be used to extract meaningful patterns and relationships from these databases.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound

Scaffold hopping and bioisosteric replacement are computational strategies used to design new compounds by replacing the core structure (scaffold) or specific functional groups of a known active molecule with chemically different but functionally similar entities. nih.govresearchgate.net

Research Findings:

For CPTH6, the thiazole-hydrazone core could be considered a starting point for scaffold hopping. Cheminformatics tools can search databases for other scaffolds that can maintain the key pharmacophoric features required for binding to Gcn5 and pCAF. nih.gov This could lead to the discovery of completely new chemical classes of HAT inhibitors with potentially better properties.

Bioisosteric replacement can be applied to various parts of the CPTH6 molecule. For example, the chlorine atom on the phenyl ring could be replaced with other halogens (F, Br, I) or with other electron-withdrawing groups (e.g., CF3, CN) to fine-tune the electronic properties. The cyclopentyl group could be replaced with other cyclic or acyclic alkyl groups to optimize hydrophobic interactions. researchgate.net

The following table provides examples of potential bioisosteric replacements for CPTH6.

| Original Group | Bioisosteric Replacement | Rationale |

| Chlorine | Fluorine, Bromine, Trifluoromethyl | Modulate electronic properties and lipophilicity. |

| Cyclopentyl | Cyclohexyl, Tetrahydropyranyl, Isopropyl | Alter size, shape, and polarity to improve binding. |

| Thiazole | Oxazole, Pyrazole, Triazole | Explore different heterocyclic cores for novel interactions. |

Mechanistic Investigations of Cpth6 Hydrobromide at the Molecular and Cellular Levels

Receptor Binding and Activation Studies of CPTH6 Hydrobromide

Scientific literature to date has not focused on the direct interaction of this compound with G-protein coupled receptors (GPCRs) or ion channels. The primary mechanism of action identified for CPTH6 is through the inhibition of histone acetyltransferase enzymes.

There are no available studies in the reviewed scientific literature that employ radioligand binding assays to determine the binding affinity of this compound for specific cellular receptors. The compound's effects appear to be mediated downstream of enzymatic processes rather than through direct receptor ligation.

Functional assays described in the literature for this compound focus on its effects on cell viability, apoptosis, and enzyme activity. nih.gov There is no evidence from studies using recombinant cell lines to suggest that this compound directly activates GPCRs or modulates the activity of ion channels. frontiersin.orgresearchgate.netnih.govnih.goveurofinsdiscovery.com The compound's cellular effects are consistently attributed to its enzymatic inhibition profile.

Enzyme Kinetics and Inhibition Mechanisms of this compound

The principal molecular targets of CPTH6 are the histone acetyltransferases (HATs) Gcn5 (General control non-depressible 5) and pCAF (p300/CBP-associated factor). nih.govnih.gov CPTH6 exhibits selectivity for these enzymes over other HATs like p300 and CREB-binding protein (CBP). aacrjournals.org

Studies on the kinetics of CPTH6 inhibition suggest a reversible mechanism. The inhibitory effect of CPTH6 on the HAT activity of Gcn5 can be reversed by increasing the concentration of the acetyl-CoA substrate. aacrjournals.org This competitive interaction indicates that the inhibitor does not form a permanent, covalent bond with the enzyme, which is characteristic of a reversible inhibition profile.

The observation that increased concentrations of acetyl-CoA can overcome the inhibitory action of CPTH6 suggests that the compound likely competes with acetyl-CoA for binding to the enzyme's active site. aacrjournals.orgresearchgate.net This mechanism of action points to CPTH6 acting as a competitive inhibitor with respect to acetyl-CoA, rather than mimicking the histone substrate. aacrjournals.org Molecular docking analyses of similar thiazole (B1198619) derivatives support the binding of these compounds within the active sites of pCAF and p300 enzymes. researchgate.netresearchgate.net While specific crystallographic data for a CPTH6-enzyme complex is not detailed, the kinetic data strongly supports an interaction at or near the acetyl-CoA binding pocket of Gcn5 and pCAF. aacrjournals.org

| Enzyme | Enzyme Family | Effect of CPTH6 (800 μmol/L) | Reference |

|---|---|---|---|

| Gcn5 | Histone Acetyltransferase (HAT) | Significant Inhibition | aacrjournals.org |

| pCAF | Histone Acetyltransferase (HAT) | Significant Inhibition | aacrjournals.org |

| p300 | Histone Acetyltransferase (HAT) | No Significant Effect | aacrjournals.org |

| CBP | Histone Acetyltransferase (HAT) | No Significant Effect | aacrjournals.org |

Modulation of Cellular Signaling Pathways by this compound

As a consequence of its enzymatic inhibition, this compound modulates several crucial cellular signaling pathways, leading to effects on angiogenesis, cell survival, and cytoskeletal organization.

One of the most significant effects of CPTH6 is the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway. nih.gov Treatment with CPTH6 leads to a decrease in the mitochondrial membrane potential, a key event in the initiation of apoptosis. nih.govresearchgate.net This is followed by the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com In the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of initiator caspases like caspase-9 and subsequently executioner caspases such as caspase-3. researchgate.net The involvement of the Bcl-2 protein family in this process has been demonstrated; overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL was found to counteract the apoptotic effects of CPTH6. nih.gov

CPTH6 has also been shown to exert anti-angiogenic effects by modulating the Vascular Endothelial Growth Factor (VEGF) signaling pathway. researchgate.netnih.gov In lung cancer cells, CPTH6 treatment reduces the mRNA expression of both VEGF and its receptor, VEGFR2. nih.gov This downregulation of a key pro-angiogenic signaling axis impairs the ability of endothelial cells to form capillary-like networks. nih.gov

Furthermore, CPTH6 affects cytoskeletal dynamics by inhibiting the acetylation of non-histone proteins, notably α-tubulin. nih.govoncotarget.com The compound causes a marked reduction in the acetylation of α-tubulin at the K40 residue. nih.gov Acetylation of tubulin is associated with microtubule stability. embopress.org The reduction in acetylated α-tubulin induced by CPTH6 leads to a reshaping of the cytoskeletal organization and has been linked to the compound's anti-migratory effects on cells. researchgate.netnih.gov

| Signaling Pathway/Process | Key Molecular Effects of CPTH6 | Cellular Outcome | Reference |

|---|---|---|---|

| Intrinsic Apoptosis | Decreased mitochondrial membrane potential; Release of cytochrome c; Involvement of Bcl-2 family proteins (Bcl-2, Bcl-xL). | Induction of programmed cell death. | nih.govresearchgate.net |

| VEGF Signaling | Reduced mRNA expression of VEGF and VEGFR2 in cancer cells. | Inhibition of angiogenesis. | nih.gov |

| Cytoskeletal Dynamics | Reduced acetylation of α-tubulin at K40; Reshaping of cytoskeletal organization. | Impaired cell migration. | researchgate.netnih.gov |

Second Messenger System Regulation (e.g., cAMP, Ca2+) by this compound

Current research on this compound has primarily focused on its role as a histone acetyltransferase (HAT) inhibitor. As of the latest available data, there is a lack of direct evidence from published scientific literature to suggest that this compound directly regulates second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) or calcium ions (Ca2+). The primary mechanism of action identified for this compound is the inhibition of Gcn5 and pCAF HATs, which leads to downstream effects on gene expression and protein function.

While it is plausible that the cellular changes induced by this compound, such as the induction of apoptosis, could indirectly influence second messenger signaling, dedicated studies to investigate a direct regulatory role are not yet available. Therefore, a definitive statement on the direct impact of this compound on cAMP and Ca2+ signaling pathways cannot be made at this time.

Protein Kinase and Phosphatase Activity Modulation by this compound

This compound's primary mechanism of action is the specific inhibition of the Gcn5 and pCAF histone acetyltransferases (HATs). researchgate.netnih.gov This inhibition of HAT activity is a form of post-translational modification that directly modulates the function of histone proteins. By preventing the acetylation of histones H3 and H4, this compound effectively alters the chromatin structure, leading to changes in gene expression. nih.gov

While this compound is not a direct inhibitor of protein kinases or phosphatases, its impact on histone acetylation has significant downstream consequences for cellular signaling pathways that are heavily regulated by phosphorylation events. The expression levels of various protein kinases, phosphatases, and their upstream regulators can be altered as a result of the epigenetic changes induced by this compound.

For instance, the modulation of the VEGF/VEGFR2 pathway has been observed in response to CPTH6 treatment. researchgate.net This pathway is critically dependent on the activity of receptor tyrosine kinases. By altering the expression of components within this pathway, this compound indirectly influences kinase-mediated signaling cascades that are crucial for processes such as angiogenesis.

Furthermore, the induction of apoptosis by this compound involves the mitochondrial pathway, which is regulated by a complex interplay of pro- and anti-apoptotic proteins, some of which are subject to phosphorylation by protein kinases. nih.gov The expression of key apoptosis-regulating proteins, such as those from the Bcl-2 family, is influenced by the acetylation status of histones, thus linking this compound's primary activity to the modulation of apoptosis-related signaling pathways that are often controlled by kinases. nih.gov

Table 1: Effects of this compound on Protein Activity Modulation

| Target Protein/Process | Effect of this compound | Downstream Consequence |

| Gcn5/pCAF (HATs) | Direct Inhibition | Decreased histone H3/H4 acetylation |

| VEGF/VEGFR2 Pathway | Indirect Modulation | Altered angiogenesis signaling |

| Bcl-2 Family Proteins | Indirect Modulation of Expression | Induction of apoptosis |

Gene Expression and Proteomic Profiling in Response to this compound

The inhibition of Gcn5 and pCAF by this compound leads to a state of histone hypoacetylation, which is generally associated with a more condensed chromatin structure and transcriptional repression. nih.gov This epigenetic modification results in significant alterations in gene expression profiles within treated cells.

Studies have demonstrated that this compound treatment leads to a reduction in the acetylation of histone H3 at lysine (B10760008) 18. probechem.com This specific modification is known to be associated with transcriptionally active genes, suggesting that this compound can directly lead to the silencing or downregulation of a subset of genes.

The observed biological effects of this compound, such as cell cycle arrest and apoptosis, are direct consequences of these changes in gene expression. nih.gov For example, the expression of genes involved in cell cycle progression is altered, leading to an accumulation of cells in the G0/G1 phase. nih.gov

Furthermore, the induction of the mitochondrial apoptosis pathway by this compound points to changes in the expression of pro- and anti-apoptotic genes. Specifically, the involvement of Bcl-2 and Bcl-xL has been noted, where overexpression of these anti-apoptotic proteins can counteract the effects of CPTH6. nih.gov This suggests that this compound may downregulate the expression of these survival proteins or upregulate the expression of pro-apoptotic members of the Bcl-2 family.

While comprehensive proteomic studies detailing the global changes in protein expression in response to this compound are not extensively available, the known effects on specific proteins provide insight into the broader proteomic shifts. The decreased acetylation of non-histone proteins, such as α-tubulin, has also been reported, indicating that the impact of this compound extends beyond histone modifications and can directly affect the function and stability of other cellular proteins. nih.govnih.gov

Table 2: Known Gene and Protein Expression Changes in Response to this compound

| Gene/Protein | Change in Expression/Activity | Associated Cellular Process |

| Histone H3/H4 | Decreased Acetylation | Transcriptional Regulation |

| α-tubulin | Decreased Acetylation | Cytoskeletal Dynamics |

| Bcl-2/Bcl-xL | Modulated Expression/Function | Apoptosis |

| VEGF/VEGFR2 Pathway Components | Modulated Expression/Function | Angiogenesis |

Intracellular Localization and Trafficking of this compound

Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. This section explores the current knowledge regarding the intracellular localization and trafficking of this compound.

Fluorescence Microscopy and Live-Cell Imaging Studies of this compound

To date, there are no published studies that have utilized fluorescence microscopy or live-cell imaging to directly visualize the intracellular localization and trafficking of this compound. Such studies would typically involve tagging the compound with a fluorescent probe, a process that can be technically challenging and may alter the compound's biological activity.

However, the known intracellular targets of this compound allow for inferences to be made about its subcellular distribution. The primary targets, the histone acetyltransferases Gcn5 and pCAF, are predominantly located in the nucleus where they act on chromatin. Therefore, for this compound to exert its effects, it must be capable of crossing the plasma membrane and the nuclear envelope to reach its targets in the nucleus.

Subcellular Fractionation and Organelle Specificity of this compound

Similar to the lack of fluorescence microscopy data, there is a scarcity of studies employing subcellular fractionation techniques to quantitatively determine the concentration of this compound in different organelles.

Nevertheless, based on its biological effects, a certain degree of organelle specificity can be inferred. The primary site of action is the nucleus, due to the localization of its main targets, Gcn5 and pCAF. nih.gov The compound's ability to induce apoptosis via the mitochondrial pathway, including causing a decrease in mitochondrial membrane potential and the release of cytochrome c, strongly suggests that this compound or its downstream effectors also localize to the mitochondria. nih.gov

The impairment of autophagy and the reduction of autophagosome turnover also point towards an interaction with the autophagic machinery within the cytoplasm. probechem.com Therefore, while direct evidence is pending, the available data suggests that this compound is a cell-permeable compound that distributes to the nucleus, mitochondria, and cytoplasm to exert its pleiotropic effects.

Bioenergetic and Metabolic Impact of this compound on Cellular Processes

The cellular effects of this compound extend to the fundamental processes of cellular bioenergetics and metabolism. By inducing apoptosis and impairing autophagy, this compound significantly impacts the energy homeostasis of the cell.

A key bioenergetic effect of this compound is its ability to induce apoptosis through the mitochondrial pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm). nih.gov The mitochondrial membrane potential is a critical component of oxidative phosphorylation and ATP synthesis. Its dissipation is a hallmark of mitochondrial dysfunction and a commitment point for apoptosis. The release of cytochrome c from the mitochondria into the cytosol, also induced by this compound, is another indicator of mitochondrial outer membrane permeabilization, which further compromises the organelle's function in energy production. nih.gov

The impairment of autophagy by this compound also has metabolic consequences. probechem.com Autophagy is a crucial cellular process for recycling cellular components and providing metabolites during times of stress or nutrient deprivation. By inhibiting the degradation of autophagosomes, this compound disrupts this recycling process, which can lead to an accumulation of dysfunctional organelles and a deficit in the building blocks necessary for cellular maintenance and energy production.

While direct studies on the effects of this compound on specific metabolic pathways such as glycolysis or the Krebs cycle are limited, the profound impact on mitochondrial integrity and autophagy strongly suggests a significant disruption of cellular metabolism. The induction of apoptosis itself is an energy-dependent process that would further tax the cell's dwindling energy reserves.

Table 3: Bioenergetic and Metabolic Effects of this compound

| Cellular Process | Effect of this compound | Consequence |

| Mitochondrial Membrane Potential | Decrease | Disruption of Oxidative Phosphorylation |

| Cytochrome c Localization | Release from Mitochondria | Induction of Apoptosis |

| Autophagy | Impairment of Autophagosome Degradation | Disruption of Cellular Recycling |

Table of Compounds

Mitochondrial Function Assessment in Response to this compound

Research has demonstrated that this compound engages the mitochondrial pathway to induce apoptosis, particularly in human leukemia cell lines. nih.gov The integrity and function of mitochondria are critical for cell survival, and their compromise is a key event in the intrinsic apoptotic cascade.

Treatment with CPTH6 has been shown to directly impact mitochondrial integrity. A primary indicator of this is the decrease in mitochondrial membrane potential (ΔΨm). nih.gov The loss of ΔΨm is a crucial step in the apoptotic process, often preceding the release of pro-apoptotic factors from the mitochondria. nih.gov Following the disruption of the mitochondrial membrane potential, CPTH6 treatment leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov Cytosolic cytochrome c is a critical signaling molecule that participates in the formation of the apoptosome, which in turn activates downstream caspases and executes the apoptotic program. researchgate.net The release of cytochrome c, therefore, serves as a definitive marker of mitochondrial outer membrane permeabilization and commitment to apoptosis. nih.govnih.gov

| Parameter | Effect of this compound Treatment | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease | nih.gov |

| Cytochrome c Localization | Release from mitochondria to cytosol | nih.govresearchgate.net |

Glycolysis and Oxidative Phosphorylation Modulation by this compound

While direct studies detailing the specific effects of this compound on glycolysis and oxidative phosphorylation are limited, its mechanism of action as a Gcn5/pCAF inhibitor provides a strong basis for its potential role in metabolic regulation. The Gcn5 acetyltransferase is a key epigenetic regulator and a sensor of cellular energy status, directly linking nutrient availability to gene expression. portlandpress.com

Gcn5 acetylates and consequently inhibits the activity of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism. springermedizin.denih.gov By inhibiting Gcn5, CPTH6 could potentially lead to reduced acetylation and thereby increased activity of PGC-1α. Enhanced PGC-1α activity is known to drive the expression of genes involved in oxidative phosphorylation and fatty acid oxidation. portlandpress.comnih.gov Therefore, it is mechanistically plausible that CPTH6 could shift cellular metabolism towards a more oxidative state, although this requires direct experimental verification. The enzymatic activity of Gcn5 itself is dependent on the availability of acetyl-CoA, a central metabolite derived from glucose and fatty acid catabolism, further cementing the link between this HAT and cellular metabolic pathways. nih.gov